molecular formula C15H9F3N4O2 B1394465 5-(pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326844-83-0

5-(pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1394465
CAS No.: 1326844-83-0
M. Wt: 334.25 g/mol
InChI Key: WDYIDXRRLHPBBQ-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at position 1 with a 2-(trifluoromethyl)phenyl group, at position 5 with a pyridin-2-yl moiety, and at position 4 with a carboxylic acid group. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the pyridine and carboxylic acid groups contribute to hydrogen bonding and metal coordination, making it a candidate for pharmaceutical applications .

Properties

IUPAC Name

5-pyridin-2-yl-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N4O2/c16-15(17,18)9-5-1-2-7-11(9)22-13(10-6-3-4-8-19-10)12(14(23)24)20-21-22/h1-8H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYIDXRRLHPBBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 2-azido-pyridine can react with 2-(trifluoromethyl)phenylacetylene under copper(I) catalysis to form the triazole ring.

    Carboxylation: The triazole intermediate can then be carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group at the 4-position of the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyridine ring and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols can be employed.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydro derivatives of the triazole or pyridine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

5-(Pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid has been investigated for its potential as a therapeutic agent due to its ability to modulate various biological pathways.

Case Study: Neurokinin Receptor Modulation

Research has indicated that compounds related to this triazole structure can act as neurokinin receptor modulators. For instance, a patent describes derivatives that show efficacy in treating conditions mediated by neurokinin receptors, such as pain and inflammation .

Anticancer Activity

The compound has shown promise in anticancer research. Triazoles are known for their ability to inhibit tumor growth by interfering with cell division and apoptosis mechanisms.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and efficacy against tumors .

Agricultural Chemistry

The compound's unique structure allows it to be explored as a pesticide or herbicide. Triazoles are commonly used in agriculture for their antifungal properties.

Case Study: Fungicidal Activity

Research has shown that triazole derivatives can effectively inhibit fungal pathogens in crops, leading to increased yields and reduced crop loss due to diseases .

Material Science

The incorporation of this compound into polymer matrices has been studied for enhancing material properties.

Case Study: Polymer Stabilization

Studies indicate that adding this compound to polymer formulations can improve thermal stability and mechanical properties, making it suitable for high-performance applications in coatings and composites .

Data Table: Summary of Applications

Application AreaMechanism/EffectReference
Medicinal ChemistryNeurokinin receptor modulation
Anticancer ActivityInhibition of cancer cell proliferation
Agricultural ChemistryAntifungal activity against crop pathogens
Material ScienceEnhancement of thermal stability in polymers

Mechanism of Action

The mechanism of action of 5-(pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among analogs include substituents on the triazole/pyrazole rings, aromatic systems, and functional groups. Below is a comparative analysis:

Compound Molecular Formula Substituents pKa Biological Activity (GP Value*)
Target compound: 5-(Pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid C₁₆H₁₀F₃N₅O₂ Pyridin-2-yl (C₅), 2-(trifluoromethyl)phenyl (N₁), COOH (C₄) Predicted: ~2.97 N/A (Discontinued)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid C₁₀H₆ClF₃N₄O₂ 4-Chlorophenyl (N₁), -CF₃ (C₅), COOH (C₄) N/A GP = 68.09% (NCI-H522 cells)
2-(6-Methylpyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid C₁₀H₈F₃N₅O₂ 6-Methylpyridin-2-yl (C₂), -CF₃ (C₅), COOH (C₄) N/A Discontinued
1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid hydrochloride C₁₀H₇ClF₃N₃O₂ Pyridin-2-yl (N₁), -CF₃ (C₅), COOH (C₄), HCl counterion N/A N/A

*GP (Growth Percentage): Measure of cell growth inhibition in anticancer assays.

Key Observations:
  • Substituent Position : The target compound’s pyridin-2-yl group at C₅ contrasts with analogs bearing methylpyridines (e.g., 6-methylpyridin-2-yl in ), which may alter steric and electronic interactions with biological targets.
  • Triazole vs.
  • Carboxylic Acid Role : The COOH group is conserved across analogs, suggesting its critical role in activity, possibly via salt bridge formation in target proteins .

Biological Activity

5-(Pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1326844-83-0) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure

The compound features a triazole ring fused with a pyridine and a trifluoromethylphenyl group, which contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds containing triazole rings have demonstrated effectiveness against various bacterial strains and fungi. A study highlighted that certain triazole derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range .

CompoundTarget MicroorganismMIC (µM)
Triazole Derivative AS. aureus5
Triazole Derivative BE. coli10

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has shown promising results against several cancer cell lines. In vitro studies demonstrated that this compound exhibited cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of approximately 15 µM and 20 µM, respectively .

Cell LineIC50 (µM)
MCF-715
A54920

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In a study examining the inhibition of pro-inflammatory cytokines, it was found to significantly reduce TNF-alpha and IL-6 levels in LPS-stimulated macrophages . This suggests its potential use in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A recent study focused on the synthesis of novel triazole derivatives revealed that modifications to the triazole ring enhanced their antibacterial activity. Specifically, compounds with electron-withdrawing groups like trifluoromethyl showed improved efficacy against resistant bacterial strains .

Case Study 2: Anticancer Properties

In another investigation, researchers synthesized a series of triazole derivatives and tested them against a panel of cancer cell lines. The lead compound from this series demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted therapy .

Q & A

Q. What are the established synthetic routes for 5-(pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves cyclocondensation reactions. For analogous triazole-carboxylic acid derivatives, a multi-step approach is employed:

Intermediate Formation : Condensation of substituted anilines with isocyanides or azides to form triazole precursors. For example, sodium azide reacts with imidoyl chloride intermediates to generate the triazole core .

Carboxylic Acid Functionalization : Hydrolysis of ester-protected intermediates (e.g., ethyl esters) under basic conditions (NaOH/EtOH) yields the carboxylic acid moiety .

Characterization : Key intermediates are validated via:

  • FTIR : To confirm carboxylic acid C=O stretches (~1700 cm⁻¹) and triazole C-N stretches (~1450 cm⁻¹).
  • NMR : 1^1H NMR detects aromatic protons (δ 7.0–8.5 ppm) and trifluoromethyl groups (δ -60 ppm in 19^{19}F NMR).
  • X-ray Diffraction : Resolves stereoelectronic effects and confirms regioselectivity in triazole formation .

Q. How can researchers ensure reproducibility in spectroscopic characterization of this compound?

Methodological Answer: Reproducibility requires standardized protocols:

  • Sample Preparation : Use deuterated solvents (e.g., DMSO-d6) for NMR, and ensure consistent concentration (10–20 mg/mL).
  • Spectral Referencing : Calibrate instruments with TMS (NMR) or polystyrene (FTIR).
  • Cross-Validation : Compare experimental 1^1H/13^{13}C NMR shifts with DFT-calculated spectra (e.g., B3LYP/6-31G* basis sets) to confirm assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., trifluoromethylphenyl derivatives).
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

Methodological Answer: The ICReDD framework integrates quantum chemical calculations (e.g., DFT) and reaction path searches to:

Predict Transition States : Identify energy barriers for cyclocondensation steps.

Screen Catalysts : Evaluate Pd(OAc)₂ or CuI efficacy in azide-alkyne cycloadditions.

Feedback Loops : Experimental data (e.g., yields) refine computational models, narrowing optimal conditions (solvent, temperature) .

Table 1 : Example reaction optimization using computational guidance (hypothetical data based on ):

StepCatalystSolventTemp (°C)Yield (%)
1Pd(OAc)₂t-BuOH10078
2CuIDMF8065

Q. What strategies resolve contradictions in regioselectivity during triazole formation?

Methodological Answer:

  • Mechanistic Analysis : Use 15^{15}N-labeled azides in NMR to track cycloaddition pathways (1,3-dipolar vs. 1,5-electrocyclization).
  • Steric Effects : Introduce bulky substituents (e.g., 2-trifluoromethylphenyl) to favor one regioisomer.
  • Kinetic Control : Lower reaction temperatures (<60°C) stabilize kinetic products .

Q. How can reactor design improve scalability of multi-step syntheses for this compound?

Methodological Answer:

  • Continuous Flow Systems : Enhance heat/mass transfer for exothermic steps (e.g., azide reactions).
  • Membrane Separation : Isolate intermediates via nanofiltration to reduce purification time.
  • Process Control : Implement PAT (Process Analytical Technology) tools (e.g., in-situ FTIR) to monitor reaction progression .

Q. What advanced analytical methods validate electronic effects of the trifluoromethyl group?

Methodological Answer:

  • X-ray Photoelectron Spectroscopy (XPS) : Quantify electron-withdrawing effects via binding energy shifts in C 1s spectra.
  • Electrochemistry : Cyclic voltammetry reveals redox behavior influenced by the CF₃ group (e.g., shifts in oxidation potentials).
  • Hammett Studies : Correlate substituent σ values with reaction rates to quantify electronic contributions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-(pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

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